4-Chloro-7-methoxy-2-methylquinoline
Overview
Description
4-Chloro-7-methoxy-2-methylquinoline is a heterocyclic aromatic organic compound with the molecular formula C11H10ClNO. It is a derivative of quinoline, a compound known for its wide range of applications in medicinal chemistry and organic synthesis. The presence of chloro, methoxy, and methyl groups on the quinoline ring imparts unique chemical properties to this compound, making it a valuable intermediate in various chemical reactions and industrial processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-7-methoxy-2-methylquinoline can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 4-chloroaniline with 2-methoxyacetophenone in the presence of a Lewis acid catalyst, such as aluminum chloride, can yield the desired quinoline derivative. The reaction typically proceeds through a Friedländer synthesis mechanism, involving the formation of an intermediate imine, followed by cyclization and aromatization .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as the availability of raw materials, cost considerations, and desired purity of the final product. Optimization of reaction conditions, including temperature, pressure, and catalyst concentration, is crucial to achieve high yields and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-7-methoxy-2-methylquinoline undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation Reactions: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The quinoline ring can be reduced to the corresponding tetrahydroquinoline using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, dimethylformamide), and bases (e.g., sodium hydroxide, potassium carbonate).
Oxidation: Oxidizing agents (e.g., potassium permanganate, chromium trioxide), solvents (e.g., acetone, dichloromethane).
Reduction: Reducing agents (e.g., lithium aluminum hydride, hydrogen gas with a palladium catalyst), solvents (e.g., tetrahydrofuran, ethanol).
Major Products
Substitution: Formation of substituted quinoline derivatives.
Oxidation: Formation of 4-chloro-7-hydroxy-2-methylquinoline.
Reduction: Formation of tetrahydroquinoline derivatives.
Scientific Research Applications
4-Chloro-7-methoxy-2-methylquinoline has several applications in scientific research:
Medicinal Chemistry: It serves as an intermediate in the synthesis of various pharmacologically active compounds, including antimalarial, antibacterial, and anticancer agents.
Organic Synthesis: It is used as a building block in the synthesis of complex organic molecules, including heterocyclic compounds and natural product analogs.
Material Science: It is employed in the development of novel materials with unique electronic and optical properties.
Biological Studies: It is used in biochemical assays to study enzyme inhibition, receptor binding, and other biological processes.
Mechanism of Action
The mechanism of action of 4-Chloro-7-methoxy-2-methylquinoline depends on its specific application. In medicinal chemistry, it may act as an inhibitor of enzymes or receptors involved in disease pathways. For example, it can inhibit the activity of certain kinases or proteases, leading to the modulation of cellular signaling pathways. The presence of the chloro and methoxy groups can enhance its binding affinity and selectivity towards specific molecular targets .
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-6-methoxy-2-methylquinoline
- 2-Chloro-7-methoxy-3-methylquinoline
- 4-Chloro-8-methoxy-2-methylquinoline
- 2-Chloro-6,7-dimethoxy-4-methylquinoline
Uniqueness
4-Chloro-7-methoxy-2-methylquinoline is unique due to the specific positioning of the chloro, methoxy, and methyl groups on the quinoline ring. This unique arrangement imparts distinct chemical reactivity and biological activity compared to its analogs. The presence of the methoxy group at the 7-position and the chloro group at the 4-position can influence its electronic properties and interactions with molecular targets, making it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
4-chloro-7-methoxy-2-methylquinoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClNO/c1-7-5-10(12)9-4-3-8(14-2)6-11(9)13-7/h3-6H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AAEHSBUWUZTZJG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C=CC(=CC2=N1)OC)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50445366 | |
Record name | 4-Chloro-7-methoxy-2-methylquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50445366 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
75896-68-3 | |
Record name | 4-Chloro-7-methoxy-2-methylquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50445366 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 75896-68-3 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.